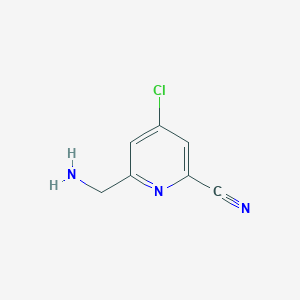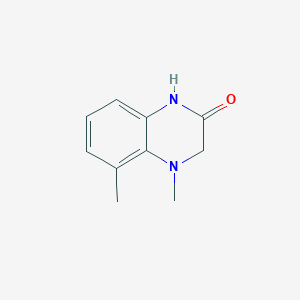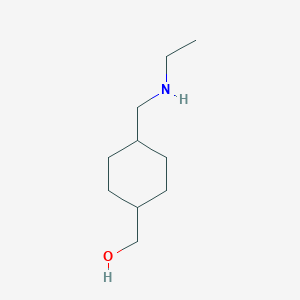
(trans-4-((Ethylamino)methyl)cyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(trans-4-((Ethylamino)methyl)cyclohexyl)methanol is a chemical compound with the molecular formula C10H21NO It is a derivative of cyclohexane, where the cyclohexane ring is substituted with an ethylamino group and a hydroxymethyl group in a trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (trans-4-((Ethylamino)methyl)cyclohexyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a reductive amination reaction.
Reductive Amination: Cyclohexanone is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the ethylamino group to the cyclohexane ring.
Hydroxymethylation: The resulting intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: (trans-4-((Ethylamino)methyl)cyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding cyclohexylamine derivative using reducing agents like lithium aluminum hydride.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or alkoxides under basic conditions.
Major Products:
Oxidation: (trans-4-((Ethylamino)methyl)cyclohexyl)carboxylic acid.
Reduction: (trans-4-(Cyclohexylamino)methyl)cyclohexane.
Substitution: Products depend on the nucleophile used, such as (trans-4-((Alkylamino)methyl)cyclohexyl)methanol.
Aplicaciones Científicas De Investigación
(trans-4-((Ethylamino)methyl)cyclohexyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of (trans-4-((Ethylamino)methyl)cyclohexyl)methanol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s reactivity and potential biological activity.
Comparación Con Compuestos Similares
(trans-4-((Methylamino)methyl)cyclohexyl)methanol: Similar structure but with a methylamino group instead of an ethylamino group.
(trans-4-((Propylamino)methyl)cyclohexyl)methanol: Similar structure but with a propylamino group instead of an ethylamino group.
(trans-4-((Butylamino)methyl)cyclohexyl)methanol: Similar structure but with a butylamino group instead of an ethylamino group.
Uniqueness: (trans-4-((Ethylamino)methyl)cyclohexyl)methanol is unique due to the presence of the ethylamino group, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
[4-(ethylaminomethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C10H21NO/c1-2-11-7-9-3-5-10(8-12)6-4-9/h9-12H,2-8H2,1H3 |
Clave InChI |
HZIRUDQQYDDSLJ-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1CCC(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





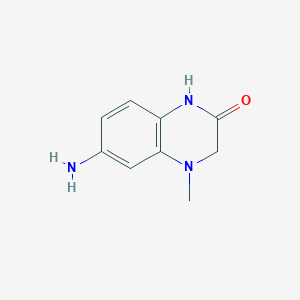

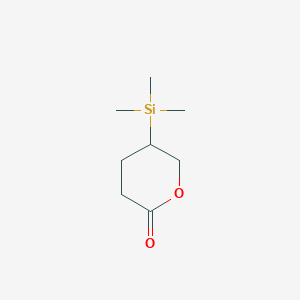



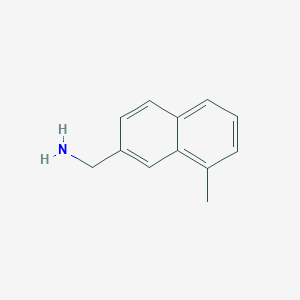
![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)
